Cas no 126724-98-9 (Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione,2-(acetyloxy)-5-(3-furanyl)-4,5-dihydro-8'-methyl-, (2R,3S,5S,6'aR,8'S,10'aS)-(9CI))

Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione,2-(acetyloxy)-5-(3-furanyl)-4,5-dihydro-8'-methyl-, (2R,3S,5S,6'aR,8'S,10'aS)-(9CI) structure
126724-98-9 structure
Product Name:Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione,2-(acetyloxy)-5-(3-furanyl)-4,5-dihydro-8'-methyl-, (2R,3S,5S,6'aR,8'S,10'aS)-(9CI)
CAS-nummer:126724-98-9
MF:C22H22O7
MW:398.405887126923
CID:195054
PubChem ID:195491
Update Time:2025-04-19

Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione,2-(acetyloxy)-5-(3-furanyl)-4,5-dihydro-8'-methyl-, (2R,3S,5S,6'aR,8'S,10'aS)-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione,2-(acetyloxy)-5-(3-furanyl)-4,5-dihydro-8'-methyl-, (2R,3S,5S,6'aR,8'S,10'aS)-(9CI)
    • [5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate
    • salvipholin
    • Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione,2-(acetyloxy)-5-(3-...
    • Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione,2-(acetyloxy)-5-(3-furanyl)-4,5-dihydro-8'-methyl-
    • 5-(furan-3-yl)-8'-methyl-3',9'-dioxo-3',4,5,6a',9',10'-hexahydro-8'H-spiro[furan-3,7'-naphtho[1,8a-c]furan]-2-yl acetate
    • Salvifolin
    • 126724-98-9
    • Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione, 2-(acetyloxy)-5-(3-furanyl)-4,5-dihydro-8'-methyl-, (2R,3S,5S,6'aR,8'S,10'aS)- (9CI)
    • DTXSID40925687
    • 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate
    • Inchi: 1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3
    • InChI-sleutel: AVKKLSULAQTUAJ-UHFFFAOYSA-N
    • LACHT: O1C(C2=COC=C2)CC2(C1OC(C)=O)C(C)C(CC13C(C(=O)OC1)=CC=CC23)=O

Berekende eigenschappen

  • Exacte massa: 398.13656
  • Monoisotopische massa: 398.137
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 3
  • Complexiteit: 829
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 92Ų

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Kookpunt: 626.6°Cat760mmHg
  • Vlampunt: 332.8°C
  • Brekindex: 1.602
  • PSA: 92.04

Spiro[furan-3(2H),7'(8'H)-[1H]naphtho[1,8a-c]furan]-3',9'(6'aH,10'H)-dione,2-(acetyloxy)-5-(3-furanyl)-4,5-dihydro-8'-methyl-, (2R,3S,5S,6'aR,8'S,10'aS)-(9CI) Gerelateerde literatuur

Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie